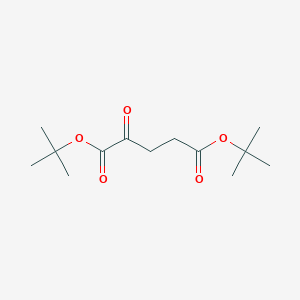
Di-tert-butyl 2-oxopentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl 2-oxopentanedioate is an organic compound with the molecular formula C13H24O5. It is a derivative of oxopentanedioic acid, where the two carboxyl groups are esterified with tert-butyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-oxopentanedioate can be synthesized through the esterification of oxopentanedioic acid (also known as α-ketoglutaric acid) with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves the following steps:
- Dissolve α-ketoglutaric acid in tert-butyl alcohol.
- Add a catalytic amount of sulfuric acid to the solution.
- Heat the mixture under reflux for several hours.
- After the reaction is complete, cool the mixture and neutralize the acid with a base such as sodium bicarbonate.
- Extract the product with an organic solvent like diethyl ether.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
Di-tert-butyl 2-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butyl oxopentanedioate derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming di-tert-butyl 2-hydroxypentanedioate.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as di-tert-butyl 2-hydroxypentanedioate and substituted esters.
科学的研究の応用
Di-tert-butyl 2-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism of action of di-tert-butyl 2-oxopentanedioate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The keto group can also engage in keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Di-tert-butyl oxalate: Similar in structure but with a shorter carbon chain.
Di-tert-butyl malonate: Contains two ester groups but lacks the keto functionality.
Di-tert-butyl succinate: Similar ester groups but with a different carbon backbone.
Uniqueness
Di-tert-butyl 2-oxopentanedioate is unique due to the presence of both ester and keto functional groups, which provide a versatile platform for various chemical transformations. Its stability and reactivity make it a valuable compound in synthetic organic chemistry.
特性
| 86491-34-1 | |
分子式 |
C13H22O5 |
分子量 |
258.31 g/mol |
IUPAC名 |
ditert-butyl 2-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h7-8H2,1-6H3 |
InChIキー |
HXLGKQNQBJTGHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCC(=O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/no-structure.png)

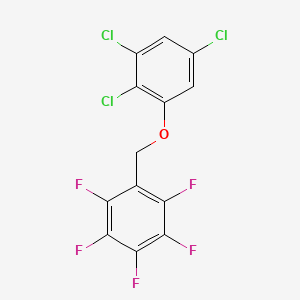
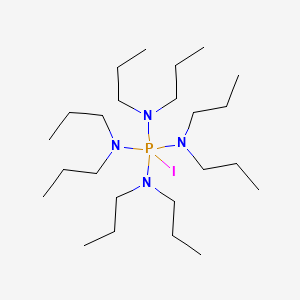
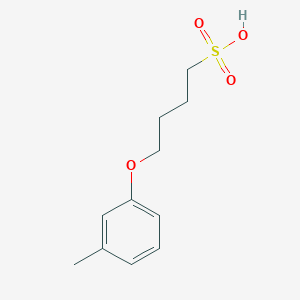
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
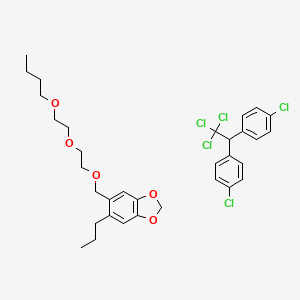
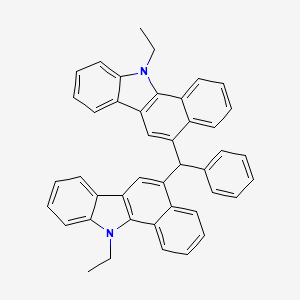
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
